N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide typically involves the reaction of 3-aminobenzylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylmethylidene derivatives.
Scientific Research Applications
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(4-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)propionamide
Uniqueness
This compound is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Properties
CAS No. |
94704-83-3 |
---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[3-[(hydrazinylmethylideneamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)14-10-4-2-3-9(5-10)6-12-7-13-11/h2-5,7H,6,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
CTCHKOZDESJFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.